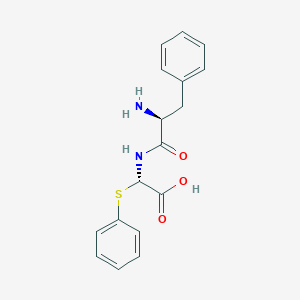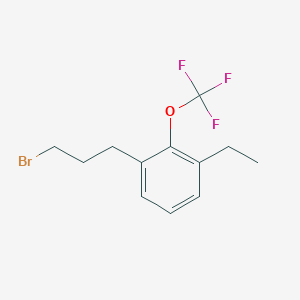
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H10BrF3O2. This compound is characterized by the presence of a bromomethyl group and a trifluoromethoxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as dichloromethane or chloroform. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, affecting its overall biological activity.
類似化合物との比較
Similar compounds to 1-(3-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-1-one include:
1-(3-(Bromomethyl)-2-(trifluoromethoxy)phenyl)propan-1-one: Differing in the position of the trifluoromethoxy group.
1-(3-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-1-one: Featuring a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-4-(methoxy)phenyl)propan-1-one: Containing a methoxy group instead of a trifluoromethoxy group.
These compounds share similar structural features but differ in their reactivity and applications due to the variations in their substituents.
特性
分子式 |
C11H10BrF3O2 |
|---|---|
分子量 |
311.09 g/mol |
IUPAC名 |
1-[3-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-9(16)7-3-4-10(8(5-7)6-12)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChIキー |
MJDOTKPHSMJKMU-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


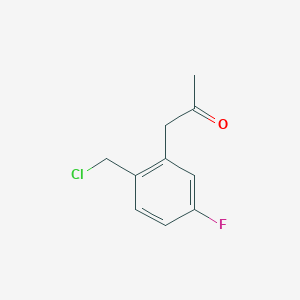

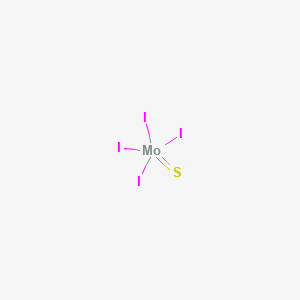



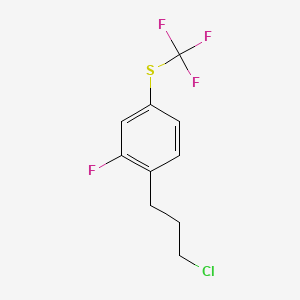
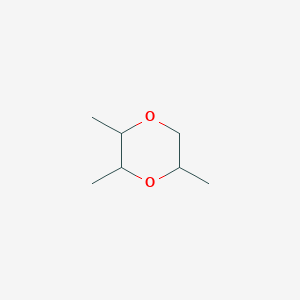


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
